3-Aminothiolane-3-carbonitrile
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Overview
Description
3-Aminothiolane-3-carbonitrile is a heterocyclic compound with the molecular formula C5H8N2S It is characterized by the presence of an amino group, a thiolane ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminothiolane-3-carbonitrile typically involves the transformation of thiolane-3-one into the desired compound. One common method includes the use of tosylmethyl isocyanide (Tosmic) as a reagent. The reaction proceeds through the formation of an intermediate carbonitrile, which is then converted into this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process typically includes steps such as cyclization, nitrile formation, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Aminothiolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
3-Aminothiolane-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Aminothiolane-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the thiolane ring provides structural rigidity. The carbonitrile group can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
- 3-Aminotetrahydrofuran-3-carbonitrile
- 3-Aminopyrrolidine-3-carbonitrile
- 3-Aminothiolane-3-carboxylic acid
Comparison: 3-Aminothiolane-3-carbonitrile is unique due to the presence of the thiolane ring, which imparts distinct chemical properties compared to other similar compounds. For example, 3-Aminotetrahydrofuran-3-carbonitrile contains an oxygen atom in the ring, leading to different reactivity and biological activity. Similarly, 3-Aminopyrrolidine-3-carbonitrile has a nitrogen atom in the ring, which affects its chemical behavior .
Properties
IUPAC Name |
3-aminothiolane-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c6-3-5(7)1-2-8-4-5/h1-2,4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTFJYRKJWUANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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